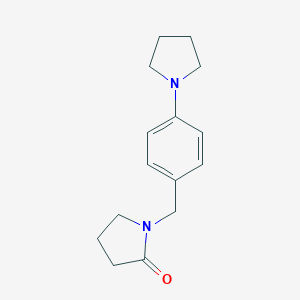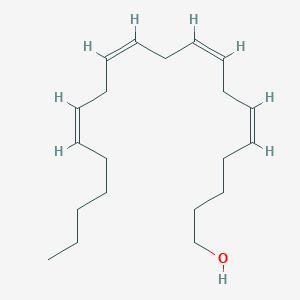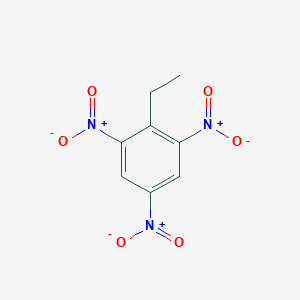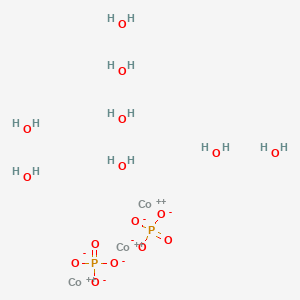
Benzamide, N,N,4-trimethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, such as N,N,4-trimethyl-benzamide, often involves nucleophilic substitution reactions, condensation reactions, or the use of coupling reagents to introduce the trimethyl groups into the benzamide backbone. For instance, a typical synthesis route could start from basic benzamide or aniline derivatives, followed by N-alkylation or direct functionalization with trimethylating agents. Studies have detailed various synthetic approaches to achieve the desired structural specificity and functional group incorporation for these compounds.
Molecular Structure Analysis
The molecular structure of N,N,4-trimethyl-benzamide and its derivatives has been elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry, along with crystallographic techniques like X-ray diffraction. These studies reveal detailed information about the electronic distribution, bonding patterns, and spatial arrangement of atoms within the molecules. The crystal structure analysis often highlights the presence of intramolecular hydrogen bonds and other non-covalent interactions that influence the stability and reactivity of these compounds.
Chemical Reactions and Properties
Benzamide derivatives, including N,N,4-trimethyl-benzamide, participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions may involve nucleophilic addition, electrophilic substitution, and redox processes, among others. The chemical properties of these compounds are significantly influenced by the presence of the trimethyl groups, which can affect electron distribution, steric hindrance, and overall molecular polarity.
Physical Properties Analysis
The physical properties of N,N,4-trimethyl-benzamide derivatives, such as melting point, boiling point, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular forces. Studies have shown that the introduction of trimethyl groups can alter these properties by changing the molecule's symmetry, enhancing its lipophilicity, or affecting its intermolecular interactions.
Chemical Properties Analysis
The chemical properties of N,N,4-trimethyl-benzamide derivatives are central to their reactivity and stability. These properties include acidity/basicity, nucleophilicity/electrophilicity, and redox potential. The trimethyl groups attached to the benzamide nucleus can influence these chemical properties by altering the electron density around the amide bond and adjacent aromatic system, thereby affecting the compound's overall reactivity and stability in different chemical environments.
For detailed insights into the synthesis, molecular and physical properties, and chemical reactions of benzamide, N,N,4-trimethyl-, and related compounds, the following references provide comprehensive information:
- Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile (Saxena et al., 2003).
- Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide (Saeed et al., 2010).
- An insight into the synthesis, crystal structure, geometrical modelling of crystal morphology, Hirshfeld surface analysis and characterization of N-(4-methylbenzyl)benzamide single crystals (Goel et al., 2017).
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Polymerization Reactivity
Research on N-(2-Benzoylphenyl)benzamido nickel(II) complexes has demonstrated their potential in polymerization reactions, leading to the formation of low molecular weight polyethylene. This highlights the application of benzamide derivatives in catalyzing polymer formation, which is essential for material science and engineering (Shim et al., 2003).
Melanoma Imaging and Therapeutics
Benzamides are significant in the field of oncology, particularly in melanoma imaging and therapy. Research has demonstrated the effectiveness of radiolabeled benzamide derivatives for imaging melanoma and its metastases. These derivatives, such as [(123I)]BZA and (99m)Tc labeled benzamides, show promise in improving the diagnosis and treatment of melanoma due to their high tumor uptake and potential for targeted therapy (Oltmanns et al., 2009).
Synthesis and Anticancer Activity
Several studies have focused on the synthesis and evaluation of benzamide derivatives for anticancer activity. For instance, N-(Pyridin-3-yl)benzamide derivatives have shown moderate to good activity against various human cancer cell lines, highlighting the potential of benzamide compounds as leads in anticancer drug development (Mohan et al., 2021).
Radiohalogenation for Targeted Radiotherapy
The development of N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide demonstrates its utility in radiohalogenation, offering new avenues for targeted radiotherapy. This compound facilitates the attachment of radiohalogens to proteins and peptides, potentially improving the delivery of therapeutic radioisotopes to cancer cells (Aneheim et al., 2015).
Histone Deacetylase Inhibition
Benzamide derivatives also play a crucial role in the development of histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. Compounds like MGCD0103 have shown promise as orally active HDAC inhibitors with selectivity for specific HDAC isoforms, offering therapeutic potential in oncology by modulating gene expression through epigenetic mechanisms (Zhou et al., 2008).
Safety And Hazards
“Benzamide, N,N,4-trimethyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing genetic defects . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .
Relevant Papers
The search results included several relevant papers. One paper discussed the synthesis, characterization, antioxidant, and antibacterial activities of new benzamide compounds . Another paper provided an account on recent progress in benzimidazole derivatives .
Eigenschaften
IUPAC Name |
N,N,4-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKWBVNMJZUEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161448 | |
| Record name | Benzamide, N,N,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N,N,4-trimethyl- | |
CAS RN |
14062-78-3 | |
| Record name | Benzamide, N,N,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,N,N-TRIMETHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















